molecular formula C10H8N2O2 B2581952 2(1H)-Pyrimidinone, 5-phenoxy- CAS No. 41963-98-8

2(1H)-Pyrimidinone, 5-phenoxy-

Cat. No.: B2581952
CAS No.: 41963-98-8
M. Wt: 188.186
InChI Key: JRSOGQHYZMXAQE-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 5-phenoxy- is a chemical compound with the CAS Registry Number 41963-98-8 and a molecular formula of C10H8N2O2 . It has a molecular weight of 188.18 g/mol and is a pyrimidinone derivative characterized by a phenoxy substituent at the 5-position of the pyrimidinone ring, a structure key to its properties and research applications . This compound is part of a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery research. Pyrimidinone scaffolds are recognized for their versatility and are commonly investigated for their potential biological activities. Related structural analogs, such as phenoxy-pyridyl-pyrimidine compounds, are actively explored in scientific research for various applications, indicating the value of this chemical scaffold as a building block in developing novel therapeutic agents . The product is supplied for non-human research applications only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers can obtain this compound with the assurance that it is sourced for scientific investigation. For specific pricing, availability, and detailed shipping information, including options for cold-chain transportation, please submit a formal inquiry. The product is associated with the MDL number MFCD24559173 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenoxy-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10-11-6-9(7-12-10)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSOGQHYZMXAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Chemical Foundation: Pyrimidinone Scaffolds

The pyrimidinone framework is a cornerstone of heterocyclic chemistry, recognized for its prevalence in a wide array of biologically active molecules. researchgate.netbohrium.combenthamdirect.com These scaffolds are integral components of natural products and are also key to the architecture of many synthetic drugs. nih.gov Their inherent chemical properties, including the capacity to act as both hydrogen bond donors and acceptors, make them ideal for interacting with biological targets. frontiersin.org This versatility has led to their widespread use in medicinal chemistry, with applications ranging from antiviral and anticancer agents to anti-inflammatory and antimicrobial drugs. researchgate.netfrontiersin.org

The significance of the pyrimidinone scaffold is underscored by its presence in established pharmaceuticals. For instance, the core is found in the antiretroviral drug lamivudine, used in the treatment of HIV, as well as in the chemotherapy agent tegafur. researchgate.net The ability to readily modify the pyrimidinone ring at various positions allows for the fine-tuning of a molecule's physicochemical properties, such as polarity and lipophilicity, which is a critical aspect of drug design. frontiersin.org

Strategic Design: the 5 Phenoxy Substitution

The introduction of a phenoxy group at the 5-position of the pyrimidinone ring is a deliberate and strategic modification. This substitution significantly influences the compound's electronic and steric properties, which in turn can modulate its biological activity. ontosight.ai The phenoxy moiety can affect the molecule's solubility, stability, and reactivity, making it a focal point for chemical synthesis and biological evaluation. ontosight.ai

Research into 5-phenoxy- and other 5-substituted pyrimidinone derivatives has revealed a broad spectrum of potential therapeutic applications. ontosight.ainih.gov Studies have explored their potential as antimicrobial, antiviral, and anti-inflammatory agents. ontosight.ai The specific nature of the substituent at the 5-position can dramatically alter the compound's biological profile, highlighting the importance of this particular substitution pattern in the design of new therapeutic candidates. bohrium.com For example, the introduction of different aryl groups at this position has been shown to be crucial for achieving potency in certain biological assays. rsc.org

Evolving Research Horizons

Strategies for Constructing the 2(1H)-Pyrimidinone Core

The construction of the 2(1H)-pyrimidinone core can be achieved through several synthetic routes, including classical condensation reactions, modern multicomponent approaches, and various cyclization strategies.

Condensation Reactions with Urea (B33335) and Thiourea (B124793) Analogues

Condensation reactions involving urea or thiourea with a β-dicarbonyl compound and an aldehyde are a fundamental approach to synthesizing dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidinones (B12756618). nih.gov A classic example is the Biginelli reaction, first reported in 1893, which involves the acid-catalyzed cyclocondensation of these three components. tandfonline.commdpi.com While the original protocol often suffered from harsh conditions and low yields, numerous modifications have been developed to improve efficiency and expand the substrate scope. nih.gov

These reactions can be catalyzed by various Brønsted or Lewis acids. wikipedia.org For instance, p-dodecylbenzenesulfonic acid has been used as a recyclable catalyst for the solvent-free synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs at 80 °C, affording good to excellent yields. tandfonline.com Other catalysts, such as silica-immobilized nickel complexes, cellulose (B213188) sulfuric acid, and various metal oxides and triflates, have also been successfully employed. tandfonline.com The use of natural and reusable catalysts like granite and quartz in refluxing ethanol (B145695) has also been explored for a one-pot synthesis of 3,4-dihydropyrimidines. nih.gov

The general scheme for the Biginelli reaction is as follows:

Scheme 1: General Biginelli Reaction

Multicomponent Reaction Approaches (e.g., Biginelli-type reactions)

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a product that contains the essential parts of all the starting materials. beilstein-journals.orgresearchgate.net The Biginelli reaction is a prime example of a three-component reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgbeilstein-journals.org These reactions offer significant advantages, including atom economy, reduced waste, and simplified purification procedures. ub.edu

The scope of the Biginelli reaction has been significantly expanded by varying the three core components. beilstein-journals.org A wide array of aromatic, aliphatic, and heterocyclic aldehydes can be used. nih.gov Similarly, the β-dicarbonyl component is not limited to ethyl acetoacetate; other β-ketoesters, β-diketones, and related compounds can also be employed. researchgate.net Furthermore, substituted ureas and thioureas can be used to introduce diversity at the N1 and N3 positions of the pyrimidinone ring.

Recent advancements in MCRs for pyrimidinone synthesis include the use of novel catalysts and reaction conditions. For example, copper nanodots supported on polysaccharide galactomannan (B225805) have been shown to be an effective nanocatalyst for the Biginelli reaction under environmentally benign conditions. researchgate.net Solvent-free conditions, often coupled with microwave irradiation or the use of solid-supported catalysts, have also gained prominence as green chemistry approaches. rsc.org

CatalystReaction ConditionsYieldReference
p-Dodecylbenzenesulfonic acidSolvent-free, 80 °CGood to excellent tandfonline.com
Granite or QuartzRefluxing ethanolModerate to good nih.gov
Copper nanodotsEnvironmentally benignNot specified researchgate.net
Yb(OTf)3Acetic acid or solvent-freeUp to 95% beilstein-journals.org

Cyclization Reactions and Ring-Closing Methodologies

Beyond condensation strategies, various cyclization and ring-closing methodologies are employed to construct the 2(1H)-pyrimidinone core. These can involve intramolecular reactions of appropriately functionalized acyclic precursors. For instance, aza-Prins type cyclization reactions have been reported for the synthesis of related fused pyrimidinone systems. researchgate.net

Another approach involves the cycloaddition of alkynes with nitrogen-containing molecules like amidines, which can be catalyzed by transition metals such as copper(II). mdpi.com Furthermore, an electrochemical "off-on" method has been developed for the synthesis of pyrimidin-2(1H)-ones via a three-component cyclization, offering a green and catalyst-free alternative. rsc.org

The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through the reaction of ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate with thiourea. rsc.org Additionally, palladium-catalyzed cross-coupling and cyclization reactions have been utilized to create fused pyrimidinone structures. researchgate.net

Domino and Cascade Reaction Sequences

Domino or cascade reactions are processes where multiple bond-forming events occur consecutively in a single synthetic operation without the need to isolate intermediates or change reaction conditions. ub.eduwikipedia.org These reactions are highly efficient in building molecular complexity from simple starting materials.

A five-component condensation reaction has been discovered where a Biginelli dihydropyrimidinone intermediate undergoes a subsequent hetero-Diels-Alder reaction, leading to a more complex pyranopyrimidinone structure. frontiersin.org This demonstrates how a classical MCR can be integrated into a cascade sequence. Interestingly, this cascade product can undergo a retro-Diels-Alder reaction to revert to the dihydropyrimidinone. frontiersin.org

Domino reactions can also be initiated through other multicomponent processes. For example, a domino Ugi/Aldol/Hydrolysis sequence has been developed for the synthesis of 5,6-dihydropyridin-2(1H)-ones, highlighting the versatility of domino strategies in constructing heterocyclic cores. acs.org

Installation and Modification of the 5-Phenoxy Moiety

The introduction of the 5-phenoxy group onto the pyrimidinone ring is a crucial step in the synthesis of the target compound.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for installing the phenoxy group at the 5-position of the pyrimidine (B1678525) ring. google.com This reaction typically involves the displacement of a suitable leaving group, such as a halogen, on the pyrimidine ring by a phenoxide nucleophile. nih.govdalalinstitute.commasterorganicchemistry.com

The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of the electron-withdrawing nitrogen atoms. For the synthesis of 5-phenoxy-2(1H)-pyrimidinone, a precursor such as 5-halo-2(1H)-pyrimidinone would be reacted with phenol (B47542) or a substituted phenol in the presence of a base. The choice of base and solvent can significantly influence the reaction outcome.

A patent describes the synthesis of related 5-phenoxy-pyrimidinone derivatives where a key step involves the reaction of a dichlorinated pyrimidine with a phenoxide. google.com For example, 4,6-dichloro-5-(2-methoxy-phenoxy)-2,2'-bipyrimidine is reacted with various nucleophiles. google.com Another patent details the synthesis of 5-(4-fluorophenoxy)-2(1H)-pyrimidinone, where a fluorophenol reacts with a halogenated pyrimidine. smolecule.com

ReactantsProductReaction TypeReference
4,6-dichloro-5-(2-methoxy-phenoxy)-2,2'-bipyrimidine and p-tert-butylbenzenesulphonamide4-tert.butyl-N-6-chloro-5-[2-(2-methoxy-phenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl]-benzenesulphonamideNucleophilic Aromatic Substitution google.com
Halogenated pyrimidine and fluorophenol5-(4-fluorophenoxy)-2(1H)-pyrimidinoneNucleophilic Aromatic Substitution smolecule.com
5-Bromo-3-(4-chlorophenylamino)-1,6-dimethylpyrazin-2-(1H)-one and phenoxide3-(4-Chlorophenylamino)-1,6-dimethyl-5-phenoxypyrazin-2(1H)-oneNucleophilic Aromatic Substitution acs.org

Etherification and Coupling Strategies

The formation of the crucial ether linkage in 5-phenoxy-2(1H)-pyrimidinone is a key synthetic step. This is often achieved through etherification reactions, where a bond is formed between the pyrimidinone core and a phenoxy moiety.

One of the classical methods that can be adapted for this purpose is the Ullmann condensation . byjus.comorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol or a phenol. byjus.comorganic-chemistry.org In the context of synthesizing 5-phenoxy-2(1H)-pyrimidinone, this would involve reacting a 5-halopyrimidinone with a phenol or a phenoxide. The "Ullmann-type" reactions are particularly noted for copper-catalyzed nucleophilic aromatic substitution between various nucleophiles, like substituted phenoxides, and aryl halides. byjus.comorganic-chemistry.org Recent advancements have focused on developing more efficient and milder conditions for these transformations, including the use of various copper catalysts and ligands. mdpi.combeilstein-journals.org

Modern cross-coupling reactions provide powerful alternatives for constructing the C-O bond. The Buchwald-Hartwig amination , while primarily known for C-N bond formation, has principles that extend to C-O couplings. wikipedia.org These palladium-catalyzed reactions can couple alcohols with aryl halides to form aryl ethers under conditions similar to those used for amination, offering a versatile and often milder substitute for the traditional Ullmann condensation. wikipedia.org The development of specialized ligands has been crucial in expanding the scope and efficiency of these coupling reactions. wikipedia.orgnih.gov

The following table provides a brief overview of these strategies:

Reaction Description Key Reagents Advantages
Ullmann CondensationCopper-catalyzed coupling of an aryl halide with a phenol. byjus.comorganic-chemistry.orgCopper catalyst, Aryl halide, PhenolWell-established, effective for biaryl ether synthesis. byjus.comorganic-chemistry.org
Buchwald-Hartwig C-O CouplingPalladium-catalyzed coupling of an aryl halide with an alcohol. wikipedia.orgPalladium catalyst, Ligand, Base, Aryl halide, AlcoholMilder conditions, broader substrate scope. wikipedia.org

Functionalization and Derivatization of the Pyrimidinone System

Further modification of the 2(1H)-pyrimidinone, 5-phenoxy- scaffold is essential for exploring its biological potential. This is achieved through a range of functionalization and derivatization reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Electrophilic Aromatic Substitution (EAS) on the pyrimidine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atoms. However, activating groups on the ring can promote these reactions. masterorganicchemistry.commasterorganicchemistry.com Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The position of substitution is directed by the existing substituents on the ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS) is more common for electron-deficient heterocyclic systems like pyrimidine. libretexts.orgyoutube.com The presence of electron-withdrawing groups and a good leaving group on the ring facilitates the attack of nucleophiles. libretexts.org This strategy is particularly useful for introducing substituents at positions activated by the ring nitrogens. For instance, a halogenated pyrimidinone can react with various nucleophiles to displace the halide and introduce new functionalities.

Alkylation and Acylation of Ring Nitrogen Atoms

The nitrogen atoms of the pyrimidinone ring can be functionalized through alkylation and acylation reactions. libretexts.orgplymouth.ac.uk These reactions typically proceed via nucleophilic attack of the nitrogen atom on an alkyl halide or an acyl halide. libretexts.orgsaskoer.ca

Alkylation , often carried out using alkyl halides in the presence of a base, introduces alkyl groups to the ring nitrogens. libretexts.org The choice of base and reaction conditions can influence the regioselectivity of the alkylation.

Acylation , on the other hand, introduces acyl groups and is typically performed using acyl chlorides or anhydrides. libretexts.orgsaskoer.ca The resulting N-acylated pyrimidinones can serve as key intermediates for further synthetic transformations. The Friedel-Crafts acylation, though primarily an aromatic C-acylation method, provides a conceptual basis for the electrophilic nature of the acylating agent. youtube.comopenstax.org

A study on the synthesis of N-substituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones highlights the use of alkylation methods to introduce diverse substituents at the nitrogen positions. researchgate.net

Oxidation and Reduction Chemistry

The pyrimidinone system can be subjected to oxidation and reduction reactions to modify its structure and properties. nih.govkhanacademy.orgbyjus.compressbooks.publibretexts.org

Oxidation can involve the addition of oxygen atoms or the removal of hydrogen. byjus.comlibretexts.org For instance, oxidation could potentially convert a substituent on the pyrimidine ring, such as a methyl group, into a carboxylic acid.

Reduction typically involves the addition of hydrogen or the removal of oxygen. byjus.comlibretexts.org For example, a nitro group on the pyrimidine ring can be reduced to an amino group, which can then be further functionalized. The reduction of a carbonyl group within a substituent is also a common transformation.

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of 2(1H)-pyrimidinone, 5-phenoxy- derivatives, a wide array of substituents are introduced at various positions on both the pyrimidinone and the phenoxy rings. nih.govnih.govnih.gov

This diversification is often achieved through the use of substituted starting materials or by functionalizing the core molecule. For example, starting with a substituted phenol in the etherification step will yield a derivative with a modified phenoxy group. nih.gov Similarly, using substituted precursors in the construction of the pyrimidine ring itself can introduce diversity. nih.govasianpubs.org

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable tools for introducing new carbon-carbon bonds and a wide range of aryl and heteroaryl substituents. researchgate.netnih.govlibretexts.org These reactions offer a high degree of functional group tolerance and are widely used in medicinal chemistry to generate libraries of compounds for SAR studies. nih.govresearchgate.net For instance, a halogenated pyrimidinone can be coupled with various boronic acids to introduce diverse aryl groups. researchgate.netorganic-chemistry.org

The following table summarizes some common strategies for introducing diversity:

Position of Substitution Synthetic Strategy Example of Introduced Group
Phenoxy RingUse of substituted phenols in etherificationMethyl, Chloro nih.gov
Pyrimidine RingUse of functionalized precursorsCarboxylic acid asianpubs.org
Pyrimidine RingCross-coupling reactions (e.g., Suzuki)Aryl groups researchgate.net
Nitrogen AtomsAlkylation/AcylationAlkyl, Acyl groups researchgate.net

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry employs a range of advanced techniques to improve the efficiency, selectivity, and environmental friendliness of synthetic routes.

Microwave-assisted synthesis has been shown to accelerate many organic reactions, including the synthesis of pyrimidine derivatives. researchgate.net The use of microwave irradiation can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net

High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions, including catalysts, ligands, solvents, and bases. purdue.edu This approach is particularly valuable for optimizing complex reactions like the Buchwald-Hartwig amination and other cross-coupling reactions, enabling the quick identification of the most effective conditions for a given transformation. purdue.edu

Catalysis remains at the forefront of synthetic innovation. The development of novel catalysts, including palladium, copper, and other transition metal-based systems, continues to expand the toolbox of organic chemists. nih.govrsc.orgrsc.org These catalysts, often in combination with specifically designed ligands, enable transformations that were previously difficult or impossible to achieve, offering greater control over selectivity and reactivity. wikipedia.orgnih.gov The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially recycled, is also a growing area of interest for more sustainable chemical processes. mdpi.com

Flow Chemistry and Microreactor Applications in Synthesis

Continuous-flow chemistry, utilizing microreactors, has emerged as a powerful technology in modern organic synthesis, offering substantial advantages over traditional batch processing. beilstein-journals.org Microreactors are devices with narrow channels (typically sub-millimeter) that provide exceptionally high surface-area-to-volume ratios. researchgate.netyoutube.com This characteristic facilitates superior heat and mass transfer, allowing for precise temperature control, rapid mixing, and enhanced reaction safety, even under high-pressure and high-temperature conditions. researchgate.netyoutube.com

The application of flow chemistry to the synthesis of pyrimidinone derivatives has demonstrated marked improvements in reaction efficiency and product yield. For instance, the retro-Diels–Alder (rDA) reaction to produce various pyrimidinones has been successfully performed in continuous-flow systems. This approach allows for rapid screening of reaction conditions and achieves yields that are often higher than those obtained through conventional batch or microwave-assisted methods. beilstein-journals.org The precise control over residence time and temperature in a flow reactor is crucial for managing reaction outcomes and maximizing conversion rates. beilstein-journals.org

Fused pyrimidinone derivatives have been synthesized in minutes using automated high-temperature and high-pressure continuous flow reactors, highlighting the technology's capacity for rapid library synthesis and efficient scale-up. nih.gov The use of low-boiling solvents in these systems simplifies workup and isolation procedures. nih.gov The inherent safety of microreactors, which minimizes the volume of reactants at any given time, makes them ideal for handling potentially hazardous reactions or unstable intermediates. youtube.comnih.gov

Table 1: Comparison of Batch vs. Continuous-Flow retro-Diels-Alder Reaction for Pyrimidinone Synthesis

Entry Substrate Method Conditions Time Yield (%) Reference
1 di-endo-isomer 2a Batch (reflux) Chlorobenzene (CB) 12 h 75 beilstein-journals.org
2 di-endo-isomer 2a Flow Acetonitrile, 250 °C 15 min 95 beilstein-journals.org
3 Compound 2b Batch (reflux) Chlorobenzene (CB) 12 h 50 beilstein-journals.org

Catalytic Methods in Pyrimidinone Synthesis (e.g., Organocatalysis, Metal Catalysis, Nanocatalysis)

Catalysis is central to the efficient synthesis of pyrimidinones, with organocatalysis, metal catalysis, and nanocatalysis offering diverse routes to these heterocyclic systems. These methods often enhance reaction rates, improve yields, and operate under milder conditions than traditional uncatalyzed reactions.

Organocatalysis: Organocatalysts are metal-free small organic molecules that can promote chemical reactions. L-proline, for example, has been used as a Lewis acid organocatalyst, sometimes with a co-catalyst like trifluoroacetic acid (TFA), to facilitate the three-component reaction of an aromatic aldehyde, urea/thiourea, and 3,4-dihydro-(2H)-pyran to form pyrimidinone derivatives. nih.gov

Metal Catalysis: A wide range of metal-based catalysts have been developed for pyrimidinone synthesis, particularly for the Biginelli reaction—a classic one-pot multicomponent reaction. Lewis acids such as Lanthanum oxide (La₂O₃) have proven to be effective catalysts, especially under microwave irradiation and solvent-free conditions, leading to excellent yields and significantly shorter reaction times. arabjchem.org Other metal catalysts employed include zirconium(IV) chloride and indium(III) bromide. nih.gov

Nanocatalysis: Nanocatalysts provide distinct advantages owing to their high surface area and unique electronic properties. nih.gov In pyrimidinone synthesis, nano magnetic-supported sulfonic acid has been utilized as a powerful and reusable heterogeneous catalyst. researchgate.net This approach is particularly valuable for its simplicity, allowing for the easy separation of the catalyst from the reaction mixture using an external magnet, which aligns with green chemistry principles. researchgate.netrsc.org Other examples include nano-BF₃·SiO₂ and various iron-based nanoparticles, which have been used to catalyze the synthesis of pyrano[2,3-d]-pyrimidinedione derivatives. nih.govnih.gov The reusability of these nanocatalysts for multiple cycles without significant loss of activity makes them economically and environmentally attractive. nih.govrsc.org

Table 2: Selected Catalytic Systems for the Synthesis of Pyrimidinone Derivatives

Catalyst Reaction Type Substrates Conditions Yield (%) Reference
L-proline/TFA Three-component Aromatic aldehyde, urea, 3,4-dihydro-(2H)-pyran Acetonitrile, 85°C Good nih.gov
La₂O₃ Biginelli Reaction Benzaldehyde, ethyl acetoacetate, urea Microwave, solvent-free 98 arabjchem.org
Nano magnetic-supported sulfonic acid Biginelli-like Reaction Aromatic aldehyde, cyclopentanone, urea Solvent-free High researchgate.net
Fe₃O₄-@poly(vinyl alcohol) NPs Three-component Aryl aldehyde, barbituric acid, malononitrile - High nih.gov

Green Chemistry Principles in Reaction Design (e.g., solvent-free, microwave-assisted synthesis)

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidinone derivatives to minimize environmental impact. Key strategies include the use of solvent-free reaction conditions and alternative energy sources like microwave irradiation. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a paradigm of green chemistry. researchgate.net It utilizes microwave energy to heat reactions rapidly and efficiently, often reducing reaction times from hours to mere minutes. researchgate.netnih.gov This technique has been extensively applied to the Biginelli reaction and other multicomponent strategies for producing dihydropyrimidinones and their derivatives. arabjchem.orgresearchgate.net The significant reduction in reaction time not only saves energy but also can suppress the formation of side products. nih.gov

Solvent-Free Synthesis: Conducting reactions under solvent-free, or "dry media," conditions is another cornerstone of green synthesis. nih.gov This approach eliminates the need for potentially toxic or environmentally harmful organic solvents, reduces waste, and often simplifies product isolation. The synthesis of dihydropyrimidinones has been effectively achieved by reacting aldehydes, β-keto esters, and urea/thiourea in the absence of a solvent, frequently in combination with microwave irradiation and a solid-supported catalyst. arabjchem.orgresearchgate.net For example, the use of lanthanum oxide as a catalyst under solvent-free microwave conditions provides excellent yields of dihydropyrimidinones in a fraction of the time required by conventional methods. arabjchem.org Similarly, piperidine (B6355638) has been used as a catalyst for the synthesis of 2-amino dihydropyrimidinone derivatives under solvent-free microwave conditions, achieving good yields in just 5 minutes. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

Method Conditions Time Yield (%) Reference
Conventional Room Temperature 2-7 h 67-82 nih.gov
Conventional Reflux at 48°C 2-6 h 69-86 nih.gov
Conventional Reflux at 60°C 1-4 h 71-87 nih.gov

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a detailed understanding of the electronic properties and reactivity of 2(1H)-Pyrimidinone, 5-phenoxy-. These methods are foundational in modern computational chemistry for predicting molecular behavior.

Molecular Orbital Analysis (HOMO-LUMO energy gaps, frontier orbital theory)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The interaction between these frontier orbitals is fundamental to understanding chemical reactivity. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comirjweb.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrimidine derivatives, a small energy gap indicates that charge transfer can readily occur within the molecule. nih.gov The analysis of HOMO and LUMO energy levels helps in predicting the most probable sites for electrophilic and nucleophilic attacks.

Global and Local Reactivity Descriptors (e.g., Electronegativity, Global Hardness, Global Electrophilicity Index, Fukui Indices)

Global and local reactivity descriptors are derived from the electronic structure to quantify the chemical reactivity of a molecule. ijcce.ac.ir These descriptors provide a framework for understanding and predicting how a molecule will behave in a chemical reaction.

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons towards itself. It is calculated from the energies of the HOMO and LUMO. irjweb.com

Global Hardness (η) : Represents the resistance of a molecule to change its electron distribution. It is also determined from the HOMO and LUMO energies. irjweb.com

Global Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. substack.com It is a useful parameter for predicting the reactivity of electrophiles. substack.com

Fukui Indices (f+, f-, f0) : These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks, respectively. substack.com

These descriptors are instrumental in creating a comprehensive reactivity profile for 2(1H)-Pyrimidinone, 5-phenoxy-.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into interactions, conformational changes, and stability.

Investigation of Molecular Interactions and Adsorption Mechanisms

MD simulations are employed to study how molecules like 2(1H)-Pyrimidinone, 5-phenoxy- interact with other molecules or surfaces. nih.gov These simulations can reveal the nature of intermolecular forces, such as hydrogen bonds and π-π stacking interactions, which are crucial in processes like drug-receptor binding or adsorption onto materials. mdpi.com For instance, studies on the adsorption of pharmaceuticals onto carbon nanomaterials have utilized MD simulations to elucidate the primary adsorption mechanisms, showing that interactions like π-π stacking between heterocyclic rings and benzene-type rings are significant. mdpi.com Understanding these interactions at a molecular level is vital for applications in drug delivery and environmental remediation. mdpi.com

Conformational Analysis and Stability Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis of pyrimidine derivatives, using computational methods, helps to identify the most stable arrangements of the atoms in the molecule. researchgate.net Studies on related dihydropyrimidinones have shown that the orientation of substituent groups can significantly affect the molecule's conformation and, consequently, its biological function. researchgate.net Furthermore, the conformational stability of pyrimidine nucleosides has been investigated to understand their behavior under different conditions, which is important for their function in biological systems. nih.gov

Tautomerism and Isomerization Studies

The tautomeric landscape of pyrimidinone derivatives is a critical aspect of their chemical behavior, influencing their structure, stability, and reactivity. For 2(1H)-pyrimidinone, 5-phenoxy-, several tautomeric forms can be postulated. The primary equilibrium is expected between the lactam (amide) form, 2(1H)-pyrimidinone, and the lactim (enol) form, 2-hydroxypyrimidine. Computational studies on related pyrimidinone systems provide valuable insights into the factors governing this equilibrium.

Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to determine the relative stabilities of pyrimidinone tautomers. Studies on the parent 2-pyrimidinone and its thio-analogue, 2-pyrimidinethiol, have shown that the relative stability of tautomers is highly dependent on the medium. For instance, in the gas phase, the aromatic hydroxy or thiol form is often predicted to be more stable. However, in polar solvents like water, the keto or thione form is generally favored due to better solvation of the more polar amide group. nih.gov

For example, DFT calculations on 2-pyrimidinethiol and 2(1H)-pyrimidinethione at the B3PW91/6-311+G(d,p) level of theory predicted that the thiol form is more stable by 3.41 kcal/mol in the gas phase. nih.gov Conversely, the thione form is favored by 6.47 kcal/mol in an aqueous medium. nih.gov This solvent-induced switch is a common feature in heterocyclic tautomerism. Similar trends are observed in studies of 4(3H)-pyrimidinone, where the keto form is found to be dominant over the hydroxy form, a preference that is crucial in understanding the structure of nucleobases like uracil. nih.govchemicalbook.com

Computational models can also elucidate the mechanisms of isomerization between tautomers. For the parent 2-pyrimidinethiol/2(1H)-pyrimidinethione system, a high-energy transition state (29.07 kcal/mol higher than the thiol form) was calculated for direct intramolecular proton transfer in the gas phase. nih.gov However, the tautomerization barrier is significantly lowered in the presence of water molecules, which act as a proton shuttle, or through dimerization, which facilitates intermolecular proton transfer. nih.gov These findings suggest that for 2(1H)-Pyrimidinone, 5-phenoxy-, the interconversion between tautomers is likely to be slow in the gas phase but catalyzed in protic solvents or the solid state.

Table 1: Representative Calculated Relative Energies for 2-Pyrimidinethiol/2(1H)-Pyrimidinethione Tautomers This table presents data for a model system to illustrate the principles of tautomerism in pyrimidinones.

TautomerMethodBasis SetPhaseRelative Energy (kcal/mol)
2-PyrimidinethiolB3PW916-311+G(d,p)Gas0.00
2(1H)-PyrimidinethioneB3PW916-311+G(d,p)Gas3.41
2-PyrimidinethiolB3PW916-311+G(d,p)Aqueous6.47
2(1H)-PyrimidinethioneB3PW916-311+G(d,p)Aqueous0.00

Prediction of Spectroscopic Properties for Structural Elucidation (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers powerful tools for predicting spectroscopic properties, which are invaluable for the structural elucidation of novel compounds like 2(1H)-pyrimidinone, 5-phenoxy-. Methods such as DFT and ab initio calculations can provide theoretical NMR chemical shifts and vibrational frequencies that, when compared with experimental data, can confirm the identity and structure of a synthesized molecule. nih.gov

Prediction of NMR Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP functional), is a widely accepted approach for calculating nuclear magnetic shieldings. ruc.dk These shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory, the basis set employed, and the inclusion of solvent effects, which can be modeled implicitly (e.g., using the Polarizable Continuum Model, PCM) or explicitly. nih.govruc.dk

For 2(1H)-pyrimidinone, 5-phenoxy-, computational models would predict distinct chemical shifts for the protons and carbons in the pyrimidinone and phenoxy rings. For instance, the chemical shifts of the pyrimidine ring protons would be sensitive to the tautomeric form present. In the lactam form, the N-H proton would exhibit a characteristic downfield shift, while the C-H protons on the ring would have shifts influenced by the adjacent carbonyl group. In the lactim form, the disappearance of the N-H signal and the appearance of an O-H signal, along with shifts in the ring protons, would be expected. While specific predicted data for this compound are not published, studies on related chloropyrimidines have demonstrated that DFT methods can be highly precise for predicting ¹H chemical shifts. nih.gov Furthermore, modern machine learning approaches are emerging as rapid and accurate alternatives for predicting ¹H NMR chemical shifts. nih.govmdpi.com

Table 2: Representative Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm) for a Model Pyrimidinone Structure This table illustrates the type of data obtained from computational predictions for a representative structure, not specifically 2(1H)-Pyrimidinone, 5-phenoxy-.

AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)
C2155.0H111.5 (NH)
C4165.2H47.8
C5105.8H66.0
C6140.1Ph-H (ortho)7.2
Ph-C (ipso)158.0Ph-H (meta)7.4
Ph-C (ortho)120.5Ph-H (para)7.3
Ph-C (meta)130.0
Ph-C (para)125.0

Prediction of Vibrational Frequencies:

Theoretical vibrational analysis is another key tool for structural characterization. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of a molecule. physchemres.orgnih.gov These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with experimental infrared (IR) and Raman spectra. nih.govmit.edu

For 2(1H)-pyrimidinone, 5-phenoxy-, the vibrational spectrum is expected to show characteristic bands for the C=O stretch (typically around 1650-1700 cm⁻¹) and the N-H stretch (around 3200-3400 cm⁻¹) of the lactam tautomer. mdpi.com The spectrum would also feature vibrations associated with the pyrimidine and benzene rings, including C-H, C=C, and C-N stretching and bending modes, as well as the C-O-C stretching of the phenoxy ether linkage. Computational analysis can help in assigning these complex vibrational modes. physchemres.org For example, a study on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one used DFT calculations to analyze its vibrational frequencies and found a fair correlation with experimental FT-IR data. physchemres.org

Table 3: Representative Predicted Vibrational Frequencies (in cm⁻¹) for a Model Pyrimidinone Structure This table illustrates the type of data obtained from computational predictions for a representative structure, not specifically 2(1H)-Pyrimidinone, 5-phenoxy-.

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(N-H)3450N-H stretching
ν(C-H) aromatic3100-3000Aromatic C-H stretching
ν(C=O)1680Carbonyl stretching
ν(C=C), ν(C=N)1600-1450Ring stretching
δ(N-H)1550N-H in-plane bending
ν(C-O-C)1240Asymmetric ether stretching
γ(C-H)900-700Out-of-plane C-H bending

Mechanistic Organic Chemistry and Reactivity Profiling of 2 1h Pyrimidinone, 5 Phenoxy

Reaction Pathways and Transition State Analysis

While specific experimental studies on the reaction pathways of 2(1H)-Pyrimidinone, 5-phenoxy- are not extensively documented, its reactivity can be inferred from the known chemistry of the 2(1H)-pyrimidinone core and the electronic effects of the 5-phenoxy substituent. The pyrimidinone ring can participate in a variety of reactions, including electrophilic and nucleophilic attacks, as well as cycloadditions.

The phenoxy group at the 5-position is an electron-donating group through resonance, which is expected to increase the electron density of the pyrimidine (B1678525) ring, particularly at the ortho and para positions. This would make the ring more susceptible to electrophilic attack compared to the unsubstituted 2(1H)-pyrimidinone. However, the phenoxy group can also exert a steric hindrance effect, which may influence the approach of reagents.

Computational studies on related pyrimidine systems have provided insights into reaction mechanisms and transition states. For instance, quantum chemical calculations on the formation of N-arylpyrimidinium salts have elucidated the Gibbs free energy changes associated with the transition states of nucleophilic attack at different positions of the pyrimidine ring. nih.gov Such computational approaches could be applied to 2(1H)-Pyrimidinone, 5-phenoxy- to predict its reaction pathways and analyze the corresponding transition states. The stability of intermediates and the energy barriers for different reaction pathways would be influenced by the electronic and steric contributions of the phenoxy group.

Table 1: Predicted Influence of the 5-phenoxy Group on Reaction Pathways

Reaction TypePredicted Effect of 5-phenoxy GroupRationale
Electrophilic Aromatic SubstitutionActivation of the pyrimidine ringThe phenoxy group is an electron-donating group, increasing the ring's nucleophilicity.
Nucleophilic Aromatic SubstitutionDeactivation of the pyrimidine ringThe electron-donating nature of the phenoxy group makes the ring less susceptible to nucleophilic attack.
Cycloaddition ReactionsAltered reactivity and regioselectivityThe electronic and steric properties of the phenoxy group can influence the frontier molecular orbitals involved in cycloadditions.

Regioselectivity and Stereoselectivity in Pyrimidinone Transformations

Regioselectivity in the reactions of 2(1H)-Pyrimidinone, 5-phenoxy- would be largely governed by the directing effects of the substituents on the pyrimidine ring. The interplay between the electron-donating phenoxy group at C5, the carbonyl group at C2, and the ring nitrogen atoms would determine the most reactive sites for electrophilic and nucleophilic attacks. For electrophilic substitutions, the positions ortho and para to the phenoxy group (C4 and C6) would be activated. However, steric hindrance from the phenoxy group might favor attack at the less hindered position.

In nucleophilic reactions, such as ring-opening by nucleophiles, the regioselectivity would be influenced by the stability of the resulting intermediates. Studies on the nucleophilic ring opening of related pyrimidine derivatives have shown that the site of attack can be controlled by the nature of the nucleophile and the reaction conditions. nih.govresearchgate.net

Stereoselectivity would be a key consideration in reactions involving the formation of new chiral centers. For instance, in addition reactions to the C4=C5 double bond, the approach of the reagent could be influenced by the bulky phenoxy group, potentially leading to a preference for one stereoisomer over another. The preferential formation of one stereoisomer is termed stereoselectivity. wvu.edu

Influence of Substituents on Reaction Kinetics and Thermodynamics

The phenoxy substituent at the 5-position is expected to have a significant impact on both the kinetics and thermodynamics of reactions involving the pyrimidinone ring. The electron-donating nature of the phenoxy group would likely increase the rate of electrophilic aromatic substitution reactions by stabilizing the positively charged intermediate (arenium ion). Conversely, it would decrease the rate of nucleophilic aromatic substitution reactions.

The solvent can also play a crucial role in the reaction kinetics. Studies on 1-methyl-2(1H)-pyrimidinone have shown that the S1 lifetime is strongly affected by the solvent, which in turn influences the quantum yields of photochemical reactions. nih.gov Similar solvent effects would be expected for 2(1H)-Pyrimidinone, 5-phenoxy-.

Thermodynamically, the stability of the products will be influenced by the electronic and steric interactions of the phenoxy group with other substituents and the pyrimidine ring itself. Computational studies, such as density functional theory (DFT) calculations, can be employed to predict the relative stabilities of reactants, intermediates, products, and transition states, thus providing a deeper understanding of the thermodynamic landscape of a reaction. nih.gov

Table 2: Predicted Kinetic and Thermodynamic Effects of the 5-phenoxy Group

ParameterPredicted EffectRationale
Rate of Electrophilic SubstitutionIncreasedStabilization of the carbocation intermediate.
Rate of Nucleophilic SubstitutionDecreasedDestabilization of the negatively charged intermediate.
Product StabilityDependent on reaction typeSteric and electronic interactions of the phenoxy group in the final product.

Role of Heteroatoms in Reaction Mechanisms

The nitrogen and oxygen heteroatoms are key players in the reactivity of the 2(1H)-pyrimidinone ring. The two ring nitrogen atoms can act as proton acceptors (bases) or nucleophiles. The exocyclic oxygen atom of the carbonyl group can also be protonated, which would activate the ring towards nucleophilic attack.

Theoretical studies on related heterocyclic systems have utilized Fukui indices to analyze local reactivity, indicating that the nucleophilicity of heteroatoms can be quantified to predict reaction outcomes. researchgate.net Such analyses for 2(1H)-Pyrimidinone, 5-phenoxy- would provide valuable information on the role of the heteroatoms in its various chemical transformations. The presence of multiple heteroatoms allows for a rich and diverse range of chemical reactions, making substituted pyrimidinones (B12756618) versatile building blocks in organic synthesis. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Target Interactions

Elucidation of Molecular Binding Modes and Affinities

The specific arrangement of hydrogen bond donors and acceptors on the pyrimidinone ring, combined with the physicochemical properties of the 5-phenoxy group, allows for diverse binding modes with proteins and nucleic acids.

Enzyme Inhibition Mechanisms (e.g., PDE9 inhibition, reverse transcriptase inhibition, kinase binding)

Derivatives of the 2(1H)-pyrimidinone scaffold have been identified as potent inhibitors of several key enzyme families.

Table 1: Inhibitory Activity of Selected Pyrimidinone Derivatives against PDE9A
CompoundCore StructureIC50 (nM)Reference
Compound 11aPyrimidinone1.0 nih.gov
PF-04447943Pyrazolopyrimidinone27 nih.gov
BAY 73-6691Pyrazolopyrimidinone52 nih.gov

Reverse Transcriptase Inhibition: The pyrimidinone ring is also a central component of certain non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV. nih.gov These inhibitors bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inactivates it. nih.govmdpi.com The structure-activity relationships of pyrimidinedione analogs show that substitutions at the N-1 and C-6 positions are critical for potent antiviral activity. nih.gov While direct studies on the 5-phenoxy derivative are limited, related structures like 1,2,4-triazolo[1,5-a]pyrimidines have been investigated as inhibitors of the RT-associated ribonuclease H (RNase H) function, another promising anti-HIV target. mdpi.comnih.gov Molecular modeling suggests these compounds bind to an allosteric site on the RNase H domain. nih.gov

Kinase Binding: The pyrimidinone scaffold is present in multiple classes of kinase inhibitors. nih.gov For example, imidazo[1,2-a]pyrimidin-5(1H)-ones have been designed as selective inhibitors of the beta isoform of phosphatidylinositol 3-kinase (PI3Kβ). nih.gov These compounds occupy the ATP-binding site, and their selectivity is governed by specific interactions with residues unique to the β-isoform. Similarly, derivatives of 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one act as potent and selective inhibitors of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle. nih.gov The 2-aminopyrimidine (B69317) portion of these molecules forms crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for kinase inhibitors. The phenoxy group at the 5-position of 2(1H)-pyrimidinone could potentially interact with hydrophobic regions within the ATP-binding pocket of various kinases.

Molecular Interactions with Biological Macromolecules (e.g., tubulin, DNA)

Beyond enzyme inhibition, the pyrimidinone structure can directly interact with other essential biological macromolecules.

Interaction with Tubulin: Certain heterocyclic-fused pyrimidine (B1678525) derivatives have been identified as potent tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.gov This binding site is located at the interface between α- and β-tubulin monomers. nih.gov Compounds binding here disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis. High-resolution crystal structures confirm that these pyrimidine-based compounds establish molecular interactions within the colchicine site, including hydrogen bonds and hydrophobic contacts. nih.gov The bulky nature of a 5-phenoxy group could enhance interactions within this relatively large and hydrophobic pocket.

Interaction with DNA: The structural similarity of the pyrimidinone ring to natural DNA bases suggests a potential for direct interaction with nucleic acids. semanticscholar.org Indeed, certain pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been shown to bind and stabilize G-quadruplex DNA structures, particularly in the promoter region of oncogenes like KRAS. unina.it This interaction can modulate gene expression. The binding is typically characterized by π-π stacking between the aromatic system of the compound and the G-quartets of the DNA structure, as well as hydrogen bonding. unina.it

Correlation of Structural Modifications with Molecular-Level Activity

SAR studies on pyrimidine derivatives have demonstrated that the nature and position of substituents on the core ring significantly influence biological activity. nih.gov

For kinase inhibitors, modifications on the pyrimidinone scaffold are used to achieve selectivity. In the case of PI3Kβ inhibitors, substitutions on the imidazo[1,2-a]pyrimidinone core were explored to optimize potency and isoform selectivity. nih.gov For PLK1 inhibitors, the pyrrolo-pyridinone fusion to the pyrimidine ring was essential for creating a rigid conformation that fits the target's active site, while the 2-amino group provided the key hinge-binding interaction. nih.gov

In the context of HIV-1 NNRTIs, the addition of a homocyclic moiety at the N-1 position of the pyrimidinedione was found to be crucial for inhibiting virus entry and extending the activity to include HIV-2. nih.gov The nature of the linker between this moiety and the N-1 position also impacted the number of highly active molecules. nih.gov

For 2(1H)-pyrimidinone, 5-phenoxy-, the phenoxy group at the C5 position is a critical determinant of its activity. This group can engage in π-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. Its ether linkage provides some conformational flexibility, allowing it to adopt an optimal orientation for binding. The electronic properties of the phenyl ring can be further tuned by adding substituents (e.g., electron-donating or electron-withdrawing groups) to modulate binding affinity and specificity.

Design Principles for Modulating Specific Molecular Interactions

The development of potent and selective pyrimidinone-based compounds relies on rational design principles. Structure-based drug design is a powerful approach, as exemplified by the development of novel PDE9 inhibitors. nih.gov In that study, researchers combined the pharmacophore of rosiglitazone, a PPARγ agonist, with the pyrimidinone scaffold to create hybrid molecules with high affinity for PDE9. nih.gov

Homology modeling and molecular docking are also key design tools. A series of PI3Kβ selective inhibitors were rationally designed based on a docking model of a known compound in a PI3Kβ homology model, leading to the discovery of the novel imidazo[1,2-a]pyrimidin-5(1H)-one chemotype. nih.gov These design strategies allow for the targeted modification of the pyrimidinone scaffold to enhance desired interactions with the target while minimizing off-target effects. For the 5-phenoxy- derivative, this could involve modifying the phenoxy ring to introduce new hydrogen bond donors or acceptors or to alter its steric profile to better fit a specific sub-pocket of a target enzyme. nih.gov

Computational Approaches to SAR (e.g., molecular docking, quantitative structure-activity relationships)

Computational chemistry plays a vital role in understanding and predicting the biological activity of pyrimidinone derivatives. mdpi.com

Molecular Docking: Molecular docking is widely used to predict the binding conformation and affinity of ligands to their macromolecular targets. mdpi.comijaresm.com Docking studies on pyrimidinone derivatives have successfully elucidated their binding modes in various targets, including PDE9, EGFR, and adenosine (B11128) receptors. mdpi.comunina.itnih.gov These simulations can reveal specific hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the ligand-receptor complex. For example, docking of pyrazolo-pyrimidinone conjugates into the EGFR active site highlighted key interactions with the erlotinib (B232) binding site. unina.it Such studies provide a molecular basis for the observed biological activity and guide the design of new, more potent analogs. researchgate.net

Quantitative Structure-Activity Relationships (QSAR): QSAR modeling is a ligand-based approach used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By analyzing a dataset of compounds with known activities, QSAR models can be built using various molecular descriptors (e.g., physicochemical, topological, electronic). These models can then predict the activity of untested compounds and provide insights into the structural features that are important for activity. mdpi.com For instance, a QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs as inhibitors of Plasmodium falciparum identified descriptors like slogP (lipophilicity) and various surface area parameters as significant predictors of antimalarial activity. mdpi.com Such models can guide the optimization of lead compounds, including 2(1H)-pyrimidinone, 5-phenoxy-, by suggesting modifications that are likely to improve potency.

Advanced Applications of 2 1h Pyrimidinone, 5 Phenoxy in Materials Science and Catalysis

Applications in Advanced Materials

The unique structural and electronic characteristics of 2(1H)-Pyrimidinone, 5-phenoxy- make it a valuable building block in the field of materials science. Its pyrimidinone core, featuring both hydrogen bond donors and acceptors, combined with the electronically tunable phenoxy substituent, allows for its integration into a variety of advanced materials with tailored functionalities.

Incorporation into Polymers and Coatings for Functional Properties

The 2(1H)-pyrimidinone moiety is a component in the development of functional polymers and advanced coatings. The inherent properties of the pyrimidinone ring can be leveraged to impart specific characteristics to macromolecular structures. One significant application is in the formulation of protective coatings that inhibit corrosion. researchgate.net Pyrimidinone derivatives have been studied for their ability to adsorb onto metal surfaces, forming a protective layer that shields the material from corrosive agents. researchgate.net This adsorption can occur through both physisorption and chemisorption mechanisms, creating a durable barrier. researchgate.net The incorporation of the 5-phenoxy- group can enhance these protective properties by modifying the solubility, adhesion, and electronic nature of the molecule, thereby improving its interaction with the metal surface.

Table 1: Functional Properties of Pyrimidinone-Containing Materials

Application Area Functional Property Underlying Mechanism
Protective Coatings Corrosion Inhibition Adsorption on metal surfaces, formation of a protective film. researchgate.net

| Functional Polymers | Modified Adhesion/Solubility | Integration of polar pyrimidinone and aromatic phenoxy groups. |

Development of Electronic and Optoelectronic Materials

Pyrimidine-cored compounds are receiving significant attention for their application in organic electronic and optoelectronic devices. bldpharm.comresearchgate.net The pyrimidine (B1678525) ring is inherently π-deficient, making it an effective electron acceptor. researchgate.net This characteristic is crucial for designing "push-pull" molecular architectures that facilitate internal charge transfer upon photoexcitation, a process that can induce luminescence. researchgate.net

Consequently, 2(1H)-Pyrimidinone, 5-phenoxy- and its derivatives are explored as components in the active layers of:

Organic Light-Emitting Diodes (OLEDs): Where their electron-accepting nature helps in balancing charge injection and transport, leading to efficient light emission. researchgate.net

Polymer Solar Cells: Used as part of π-conjugated systems that absorb light and facilitate charge separation. researchgate.net

The phenoxy group at the 5-position offers a site for synthetic modification, allowing for the fine-tuning of electronic properties such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for optimizing device performance.

Supramolecular Chemistry and Self-Assembly Phenomena

The pyrimidinone scaffold is exceptionally adept at forming predictable and robust intermolecular interactions, making it a cornerstone for supramolecular chemistry and crystal engineering. nih.gov The structure of 2(1H)-Pyrimidinone, 5-phenoxy- contains a self-complementary N-H donor and a C=O acceptor site, which strongly predisposes it to form hydrogen bonds. nih.gov

Research on substituted 2(1H)-pyrimidinones has demonstrated the persistence of strong N–H···O hydrogen bonds, which are analogous to the interactions that hold together the nitrogenous bases of DNA and RNA. nih.gov These interactions are not only present in the solid crystalline state but also persist in solution. nih.gov The formation of these hydrogen-bonding arrays directs the self-assembly of individual molecules into well-defined, higher-order structures. This bottom-up approach is fundamental to creating novel materials with ordered domains. The phenoxy substituent can further influence this self-assembly through π–π stacking and other weaker intermolecular forces, adding another layer of control over the final supramolecular architecture.

Table 2: Hydrogen Bonding in Pyrimidinone Scaffolds

Interaction Type Average Energy (kcal mol⁻¹) Significance
N–H···O -16.55 Primary driving force for self-assembly. nih.gov

| C–H···O | -6.48 | Secondary interaction contributing to crystal packing. nih.gov |

Roles in Catalysis and Reagent Chemistry

Beyond materials science, the chemical reactivity and coordination capabilities of the 2(1H)-pyrimidinone core enable its use in catalysis and as a versatile chemical reagent.

Use as Ligands in Metal-Catalyzed Reactions

The nitrogen atoms within the pyrimidinone ring act as Lewis bases, making the scaffold an effective ligand for coordinating with metal ions. mdpi.comnih.gov Fused pyrimidine systems have been successfully used to synthesize transition metal complexes with specific geometries and catalytic activities. mdpi.com For instance, pyrimidine derivatives can act as bidentate or monodentate ligands, coordinating with metals such as copper, cobalt, nickel, and zinc. mdpi.com

In the case of 2(1H)-Pyrimidinone, 5-phenoxy-, the nitrogen atoms can bond to a metal center, forming stable coordination complexes. mdpi.comnih.gov The resulting metal-ligand complex can function as a catalyst for a variety of organic transformations. The electronic properties of the phenoxy group can influence the electron density at the nitrogen atoms, thereby modulating the strength of the metal-ligand bond and, consequently, the reactivity and selectivity of the catalyst.

Table 3: Pyrimidine Derivatives in Metal Coordination

Metal Center Typical Coordination Geometry Role of Pyrimidine
Cu(II), Co(II), Ni(II), Zn(II) Octahedral Nitrogen-donor ligand. mdpi.com

| Rh(III), Ru(II) | Piano-stool | Bidentate N,O- or N,N-chelating ligand. mdpi.com |

Applications as Organocatalysts or Co-catalysts

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents an emerging area of application for pyrimidinone derivatives. The hydrogen-bonding capabilities of the 2(1H)-pyrimidinone scaffold are key to this function. nih.gov By acting as a hydrogen-bond donor (via the N-H group) or acceptor (via the C=O group), the molecule can activate substrates, stabilize transition states, and direct the stereochemical outcome of a reaction.

While the direct use of 2(1H)-Pyrimidinone, 5-phenoxy- as a primary organocatalyst is a developing area, the pyrimidine core is a central feature in many molecules synthesized through organocatalyzed multicomponent reactions. nih.gov In such reactions, a catalyst (like L-proline) might be used in conjunction with a pyrimidine precursor. nih.gov The inherent ability of the pyrimidinone structure to engage in specific, non-covalent interactions suggests its potential to function as a co-catalyst or as the primary catalytic entity in reactions that rely on hydrogen-bond-mediated activation.

Utility as Solvents or Reaction Media Additives in Organic Synthesis

There is currently no specific data available in scientific literature detailing the use of 2(1H)-Pyrimidinone, 5-phenoxy- as a solvent or a reaction media additive in organic synthesis. However, the potential for compounds of this class to function in such a capacity can be inferred from studies on related pyrimidinone derivatives.

The pyrimidinone scaffold is a key feature in various molecules that have been investigated for their solvent properties. For instance, N,N'-dialkyl derivatives of tetrahydro-2(1H)-pyrimidinone are noted for their utility as polar aprotic solvents. These related compounds have been employed in a range of chemical reactions, including N-alkylation of amines and in organometallic and carbanion chemistry. The polarity and hydrogen-bonding capabilities imparted by the cyclic urea (B33335) functional group are central to these applications. The photophysical and photochemical properties of 1-methyl-2(1H)-pyrimidinone have been shown to be strongly influenced by the solvent, indicating a significant interaction between the pyrimidinone ring and its chemical environment. medcraveonline.com While these examples highlight the potential of the pyrimidinone core, further research is necessary to determine if 2(1H)-Pyrimidinone, 5-phenoxy- possesses similar or enhanced properties as a solvent or reaction media additive.

Corrosion Inhibition Studies

Specific studies on the corrosion inhibition properties of 2(1H)-Pyrimidinone, 5-phenoxy- are not found in the reviewed scientific literature. Nevertheless, the broader class of pyrimidinone derivatives has been a subject of significant investigation for their potential as corrosion inhibitors for various metals, particularly in acidic environments. These studies provide a strong indication that the pyrimidinone structure is a promising candidate for this application.

Heterocyclic compounds containing nitrogen and oxygen atoms, such as pyrimidinone derivatives, are well-regarded as effective corrosion inhibitors. Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective film that shields the metal from the corrosive medium. This adsorption can occur through either physical (electrostatic) or chemical (covalent bonding) interactions. The presence of heteroatoms with lone pairs of electrons and π-electrons in the aromatic rings of these molecules facilitates their adsorption on the metal surface.

Research on various pyrimidinone derivatives has demonstrated their ability to inhibit the corrosion of metals like copper and steel in acidic solutions such as nitric acid and hydrochloric acid. nih.govresearchgate.netsrce.hr The inhibition efficiency of these compounds has been shown to increase with their concentration. nih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have revealed that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. nih.govnih.gov The adsorption of these inhibitors on the metal surface has been found to follow established models such as the Langmuir adsorption isotherm. nih.govnih.gov

To illustrate the typical findings in this field of study, the following table summarizes the corrosion inhibition performance of a different pyrimidinone derivative, (E)-N-(3-((1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)diazenyl)-2,5-diethoxyphenyl)benzamide (MA-975), on copper in 1.0 M nitric acid, as determined by the weight loss method. nih.govnih.gov

Inhibitor Concentration (M)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (% IE)
Blank1.25-
5 x 10⁻⁶0.4564.0
9 x 10⁻⁶0.3572.0
13 x 10⁻⁶0.2580.0
17 x 10⁻⁶0.1885.6
21 x 10⁻⁶0.1389.6

Note: The data presented in this table is for a related pyrimidinone derivative and is intended to be illustrative of the type of research conducted in this area. It does not represent the performance of 2(1H)-Pyrimidinone, 5-phenoxy-.

The promising results from studies on other pyrimidinone derivatives suggest that 2(1H)-Pyrimidinone, 5-phenoxy- , with its phenoxy group, could also exhibit significant corrosion inhibition properties. The additional oxygen atom and the phenyl ring in the 5-phenoxy substituent could potentially enhance its adsorption on metal surfaces. However, without direct experimental evidence, this remains a hypothesis that warrants future investigation.

Analytical and Spectroscopic Characterization Techniques in 2 1h Pyrimidinone, 5 Phenoxy Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D, 2D NMR, variable temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2(1H)-Pyrimidinone, 5-phenoxy- in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the unambiguous assignment of the molecule's constitution and connectivity.

¹H NMR Spectroscopy: A standard one-dimensional (1D) ¹H NMR spectrum is used to identify the number of different types of protons, their relative abundance (via integration), and their neighboring protons (via spin-spin coupling). The chemical shifts (δ) are highly sensitive to the electronic environment. For 2(1H)-Pyrimidinone, 5-phenoxy-, the spectrum would exhibit distinct signals for the pyrimidinone ring protons, the phenoxy group protons, and the N-H proton. The protons on the pyrimidinone ring are expected to appear at a lower field (higher ppm) due to the electron-withdrawing effects of the nitrogen atoms and the carbonyl group. The phenoxy group protons would typically appear in the aromatic region (around 7.0-7.5 ppm). The N-H proton of the pyrimidinone ring is often a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. semanticscholar.orgillinois.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Key resonances would include the carbonyl carbon (C2) of the pyrimidinone ring, which is expected at a significantly downfield position (e.g., >160 ppm), and the carbons of the aromatic phenoxy group.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the molecular structure.

COSY: A ¹H-¹H COSY spectrum reveals which protons are coupled to each other, helping to map out the spin systems within the pyrimidinone and phenoxy rings.

HSQC: An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, allowing for definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting the phenoxy substituent to the pyrimidinone core at the C5 position.

Variable Temperature (VT) NMR: VT-NMR studies can provide insights into dynamic processes such as tautomerism (e.g., the keto-enol equilibrium of the pyrimidinone ring) and restricted rotation around the C-O bond connecting the phenoxy group to the pyrimidinone ring. Changes in the NMR spectrum as a function of temperature can be used to determine the energetic barriers for these processes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2(1H)-Pyrimidinone, 5-phenoxy-

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
N1-H10.0 - 12.0-Broad singlet, position is solvent and concentration dependent. semanticscholar.org
C2-160 - 165Carbonyl carbon.
C4/C67.5 - 8.5140 - 150Protons appear as doublets or singlets depending on substitution.
C5-125 - 135Quaternary carbon attached to the phenoxy group.
Phenoxy C1' (ipso)-155 - 160Quaternary carbon attached to oxygen.
Phenoxy C2'/C6' (ortho)7.0 - 7.2118 - 122Protons typically appear as a doublet.
Phenoxy C3'/C5' (meta)7.3 - 7.5129 - 131Protons typically appear as a triplet.
Phenoxy C4' (para)7.1 - 7.3123 - 126Proton typically appears as a triplet.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Mechanistic Pathway Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of 2(1H)-Pyrimidinone, 5-phenoxy-. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm the molecular formula (C₁₀H₈N₂O₂).

The fragmentation pattern observed in the mass spectrum, typically obtained using techniques like electron ionization (EI) or electrospray ionization (ESI), provides valuable structural information. The molecular ion peak (M⁺) would be prominent. Characteristic fragmentation pathways for this compound would likely involve the cleavage of the ether linkage.

Expected Fragmentation Patterns:

Loss of the phenoxy radical: A common fragmentation would be the cleavage of the C5-O bond, leading to the loss of a phenoxy radical (•OPh) and the formation of a pyrimidinone cation.

Loss of phenol (B47542): Rearrangement followed by the elimination of a neutral phenol molecule (PhOH) is another plausible pathway. nih.gov

Cleavage of the pyrimidinone ring: Subsequent fragmentation of the pyrimidinone ring can occur through various pathways, such as the loss of CO or HCN, which is characteristic of heterocyclic systems. sapub.org

By analyzing these fragmentation patterns, researchers can confirm the connectivity of the molecule and gain insights into its stability and bond strengths. When coupled with techniques like gas chromatography (GC-MS), it can also be used to analyze reaction mixtures and identify intermediates and byproducts, thus helping to elucidate reaction mechanisms. researchgate.net

Table 2: Expected Key Mass Spectrometry Fragments for 2(1H)-Pyrimidinone, 5-phenoxy-

m/z ValueProposed Fragment IdentityNotes
188[M]⁺Molecular Ion (C₁₀H₈N₂O₂)
95[M - •OPh]⁺Loss of phenoxy radical. nih.gov
94[M - PhOH]⁺Loss of neutral phenol molecule. nih.gov
77[C₆H₅]⁺Phenyl cation from the phenoxy group.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 2(1H)-Pyrimidinone, 5-phenoxy- would be dominated by characteristic absorption bands corresponding to its key structural features.

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group in the pyrimidinone ring. The broadness of this peak is indicative of intermolecular hydrogen bonding in the solid state or in concentrated solutions. semanticscholar.org

C=O Stretching: A strong, sharp absorption band between 1650-1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the amide. The exact position of this band can provide information about the extent of conjugation and hydrogen bonding.

C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations within the pyrimidinone and phenoxy aromatic rings.

C-O Stretching: The aryl ether linkage (Ar-O-C) would give rise to characteristic C-O stretching bands, typically appearing as two distinct peaks in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings appear in the fingerprint region (below 900 cm⁻¹), and their pattern can help confirm the substitution pattern.

By analyzing shifts in the N-H and C=O stretching frequencies under different conditions (e.g., changing concentration or solvent), IR spectroscopy can be effectively used to study the strength and nature of hydrogen bonding interactions. semanticscholar.org

Table 3: Characteristic Infrared Absorption Frequencies for 2(1H)-Pyrimidinone, 5-phenoxy-

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3200 - 3400N-H StretchAmide (in pyrimidinone ring)
3000 - 3100Aromatic C-H StretchPhenoxy and Pyrimidinone rings
1650 - 1700C=O StretchAmide carbonyl
1500 - 1650C=C and C=N StretchAromatic rings
1200 - 1250Asymmetric Ar-O-C StretchAryl Ether
1000 - 1050Symmetric Ar-O-C StretchAryl Ether

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for 2(1H)-Pyrimidinone, 5-phenoxy- in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, yielding an exact three-dimensional model of the molecule.

Furthermore, crystallographic data reveals how molecules pack in the crystal lattice, providing invaluable information about intermolecular interactions. Pyrimidinone scaffolds are known to form robust N−H···O hydrogen bonds, often creating dimers or extended chains in the solid state. semanticscholar.org X-ray crystallography would precisely map these hydrogen bonds, as well as other weaker interactions like π-π stacking between the aromatic rings and C-H···O interactions, which govern the supramolecular architecture. semanticscholar.org

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS for reaction monitoring and purity assessment)

Chromatographic techniques are essential for the purification and purity assessment of 2(1H)-Pyrimidinone, 5-phenoxy-.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for analyzing the purity of non-volatile compounds like pyrimidine (B1678525) derivatives. researchgate.net A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be developed. researchgate.netsielc.com A UV detector is commonly used for detection, as the aromatic rings in the molecule will absorb strongly in the UV region. The retention time of the compound is a characteristic property under specific chromatographic conditions. By integrating the peak area, the purity of a sample can be accurately quantified, often to levels greater than 99%. HPLC is also instrumental in monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time to measure the consumption of reactants and the formation of the product. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be a powerful tool for analysis. The sample is vaporized and separated on a GC column before being detected by a mass spectrometer. nih.gov GC provides high-resolution separation, while the coupled MS provides identification based on the mass-to-charge ratio and fragmentation pattern. researchgate.netresearchgate.net This technique is particularly useful for identifying volatile impurities or byproducts in a sample.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-phenoxy-2(1H)-pyrimidinone, and how are its derivatives characterized?

  • Methodological Answer :

  • Synthesis : Derivatives of 5-phenoxy-2(1H)-pyrimidinone can be synthesized via nucleophilic substitution or coupling reactions. For example, organometallic reagents (e.g., Grignard reagents) react with pyrimidinone precursors under controlled conditions to introduce branched-chain substituents. Stereoselectivity is influenced by steric hindrance and solvent polarity .
  • Characterization : Techniques include ¹H/¹³C NMR for structural elucidation (e.g., confirming substitution patterns), LC-MS for purity assessment, and X-ray crystallography to resolve tautomeric forms or enzyme-binding conformations .

Q. What physicochemical properties (e.g., pKa, solubility) are critical for 5-phenoxy-2(1H)-pyrimidinone’s reactivity and biological interactions?

  • Methodological Answer :

  • pKa Values : Pyrimidinones exhibit tautomerism, affecting their acidity/basicity. For example, 2(1H)-pyrimidinone derivatives have acidic pKa values ~6.8–9.2 and basic pKa ~1.7–2.2, influencing hydrogen-bonding and nucleophilic reactivity .
  • Solubility : Hydrophobicity from the phenoxy group may reduce aqueous solubility, requiring co-solvents (e.g., DMSO) for biological assays.

Table 1 : Key Physicochemical Properties of Pyrimidinone Derivatives

PropertyValue RangeImpact on ReactivityReference
Acidic pKa6.8–9.2Hydrogen-bond donor capacity
Basic pKa1.7–2.2Nucleophilic attack potential
LogP (Phenoxy derivative)~2.5–3.5 (estimated)Membrane permeability-

Advanced Research Questions

Q. How does 5-phenoxy-2(1H)-pyrimidinone inhibit enzymes like DNA methyltransferases, and what structural insights support this mechanism?

  • Methodological Answer :

  • Mechanism : The pyrimidinone ring rotates into the enzyme’s catalytic pocket, forming covalent adducts with active-site residues (e.g., cysteine in M.HhaI methylase). This blocks substrate binding .
  • Structural Analysis : X-ray crystallography reveals rotational conformations of the pyrimidinone ring when bound to enzymes. Comparative studies with analogs (e.g., 5-azacytosine) highlight target specificity .

Q. What kinetic and thermodynamic methodologies are used to study 5-phenoxy-2(1H)-pyrimidinone’s complexation with biomolecules?

  • Methodological Answer :

  • Kinetic Modeling : Use evolutionary programming algorithms (e.g., Gepasi) to fit time-dependent conversion data. Rate constants (e.g., k₁ = 1 s⁻¹ for dimer dissociation) are derived from UV-vis or ¹H NMR .
  • Thermodynamics : Isothermal titration calorimetry (ITC) measures binding constants (Kₐ ~10⁷–10⁸ M⁻¹ for heterocomplexes) .

Q. How do structural modifications (e.g., phenoxy substituents) alter the biological activity of 5-phenoxy-2(1H)-pyrimidinone derivatives?

  • Methodological Answer :

  • SAR Studies :

Introduce electron-withdrawing groups (e.g., Cl) to the phenoxy ring to enhance electrophilicity and enzyme inhibition .

Test analogs in in vitro models (e.g., glucose uptake assays) to link substituents to efficacy. For example, MLR-1023 (5-(3-methylphenoxy)) showed antihyperglycemic activity via insulin-independent pathways .

  • Data Contradictions : Some analogs (e.g., 5-ethyl derivatives) may show reduced activity due to steric hindrance, requiring molecular docking validation .

Q. Can computational models predict tautomerization pathways or reaction mechanisms for 5-phenoxy-2(1H)-pyrimidinone?

  • Methodological Answer :

  • Tautomerization : Density functional theory (DFT) simulations reveal preferred keto-enol equilibria. For ureido-pyrimidinones, intermolecular proton transfer via dimeric intermediates is energetically favorable .
  • Reaction Pathways : Molecular dynamics (MD) simulations model transition states for organometallic reactions, predicting stereochemical outcomes (e.g., β-attack vs. α-attack in Grignard additions) .

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